3-(4-Amino-3-nitrophenyl)propanoic acid
Description
3-(4-Amino-3-nitrophenyl)propanoic acid, with the molecular formula C₉H₁₀N₂O₄, is a substituted aromatic compound that merges the characteristic features of aminophenyl propanoic acids and nitroaromatic compounds. This combination of functional groups within a single, relatively simple structure provides a rich platform for synthetic transformations and imparts a unique electronic and steric profile, making it a valuable building block in organic synthesis.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol cymitquimica.com |
| IUPAC Name | This compound |
Note: The table above displays basic properties. Detailed experimental data for this specific isomer is not widely published, but properties can be inferred from closely related isomers.
The chemical personality of this compound is best understood by considering its constituent parts.
Nitroaromatic Chemistry: Nitroaromatic compounds are characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. nih.gov This property deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, a feature widely exploited in synthesis. nih.gov Furthermore, the nitro group itself is a versatile functional handle, most notably for its ability to be reduced to an amino group (–NH₂), which is a cornerstone reaction in the synthesis of anilines and their derivatives. jsynthchem.com
Aminophenyl Propanoic Acid Chemistry: On the other hand, aminophenylalkanoic acids are recognized for their utility in medicinal chemistry and materials science. Aryl propionic acid derivatives, for instance, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.org The amino group provides a site for nucleophilic attack, acylation, and diazotization, while the propanoic acid moiety offers a carboxylic acid function for amide bond formation, esterification, or salt formation. Recent research has focused on using aminophenyl propanoic acid derivatives as scaffolds for developing novel antimicrobial and anticancer agents. mdpi.comnih.gov
The subject compound uniquely combines these features. The amino and nitro groups are ortho to each other, creating a specific electronic and steric environment that can be harnessed for selective reactions, particularly in the synthesis of heterocyclic systems like benzimidazoles or other fused-ring structures.
The study of compounds analogous to this compound is rooted in over a century of chemical research.
Nitroaromatic Compounds: The history of synthetic nitroaromatic compounds began in the 19th century with the development of nitration reactions. nih.gov Initially, their primary importance was in the production of explosives and as key intermediates for the vast range of azo dyes that formed the foundation of the synthetic dye industry. nih.gov Nitrobenzene, the simplest nitroaromatic, was first synthesized in 1834. mdpi.com Over time, the synthetic utility of the nitro group as a precursor to the amino group and as a tool to modulate electronic properties has been extensively explored and remains a fundamental part of the organic chemist's toolkit. researchgate.net
Aryl Propionic Acids: This class of compounds gained prominence in the mid-20th century with the discovery of their potent anti-inflammatory properties. Ibuprofen (B1674241), a 2-(4-isobutylphenyl)propanoic acid, is a landmark example that emerged from research in the 1960s. orientjchem.org The success of ibuprofen and other "profens" spurred extensive research into the synthesis and biological activities of a vast array of arylalkanoic acid derivatives, establishing them as a privileged scaffold in medicinal chemistry. humanjournals.com
The convergence of these two historical streams of research sets the stage for investigating hybrid structures like this compound, which can potentially draw upon the rich chemistry and established applications of both parent classes.
The academic interest in this compound is primarily driven by its potential as a versatile synthetic intermediate. The rationale for its investigation can be broken down into several key points:
Orthogonal Functionality: The compound possesses three distinct functional groups (amino, nitro, carboxylic acid) that can often be reacted selectively under different conditions. This "orthogonality" allows for a stepwise and controlled elaboration of the molecular structure.
Precursor to Heterocycles: The 1,2-disubstitution pattern of the amino and nitro groups on the phenyl ring is a classic precursor motif for the synthesis of various heterocyclic compounds. For example, reduction of the nitro group followed by intramolecular condensation with a derivative of the carboxylic acid could lead to the formation of lactams, or intermolecular reactions could yield benzimidazole-type structures.
Platform for Library Synthesis: In modern drug discovery, generating libraries of related compounds for biological screening is a common strategy. This molecule serves as an excellent starting point for creating a diverse library of derivatives by modifying any of the three functional groups, leading to new chemical entities with potential therapeutic value.
Modulation of Biological Activity: Research on related nitroaromatic amino acids has shown their potential as enzyme inhibitors, for instance, against nitric oxide synthase (NOS). nih.gov Derivatives of aminophenyl propanoic acids have demonstrated promise as antimicrobial and anticancer agents. mdpi.comnih.gov Therefore, it is plausible that this scaffold could be a starting point for developing new biologically active compounds.
Potential Synthetic Transformations
| Functional Group | Potential Reactions |
|---|---|
| Amino Group (-NH₂) | Acylation, Alkylation, Diazotization (Sandmeyer reaction), Schiff base formation |
| **Nitro Group (-NO₂) ** | Reduction to amine, Nucleophilic aromatic substitution (activating group) |
| Propanoic Acid (-CH₂CH₂COOH) | Esterification, Amide bond formation, Reduction to alcohol |
| Aromatic Ring | Further substitution (influenced by existing groups) |
The investigation of molecules like this compound fits into broader research trends focused on the development of novel organic scaffolds for applications in medicinal chemistry and materials science. jmchemsci.com Current research trajectories often involve:
Scaffold-Based Drug Discovery: This approach utilizes a core molecular structure (the scaffold) that is systematically decorated with various functional groups to explore chemical space and optimize interactions with biological targets. researchgate.net The development of new synthetic methods to functionalize such scaffolds is a key area of research. jmchemsci.com
Development of Heterocyclic Libraries: Heterocyclic compounds are present in a large percentage of pharmaceuticals. mdpi.com Research is heavily focused on creating new, efficient, and stereoselective methods to synthesize novel heterocyclic systems. mdpi.comnih.gov A molecule like this compound is an ideal substrate for conversion into novel heterocyclic scaffolds.
Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. Designing new MCRs that can incorporate versatile building blocks is a major goal in modern synthetic chemistry. jmchemsci.com
Application in Materials Science: The functional groups on this molecule could be used to incorporate it into polymers or other materials. The nitro and amino groups can influence electronic properties, making such materials potentially interesting for applications in organic electronics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-amino-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVISUXJSCQKSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597620 | |
| Record name | 3-(4-Amino-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54405-44-6 | |
| Record name | 3-(4-Amino-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 4 Amino 3 Nitrophenyl Propanoic Acid
Convergent Synthesis Approaches
Multi-Step Linear Synthetic Pathways
A plausible and commonly employed route to 3-(4-amino-3-nitrophenyl)propanoic acid is a multi-step linear synthesis commencing from a readily available starting material such as 3-(4-aminophenyl)propanoic acid. This pathway involves a sequence of protection, nitration, and deprotection steps.
A typical linear synthesis can be outlined as follows:
Protection of the Amino Group: The amino group of 3-(4-aminophenyl)propanoic acid is first protected to prevent unwanted side reactions during the subsequent nitration step. Acetylation using acetic anhydride (B1165640) is a common method, yielding 3-(4-acetamidophenyl)propanoic acid. cymitquimica.com
Nitration: The acetylated intermediate is then subjected to nitration. A mixture of nitric acid and sulfuric acid is typically used to introduce a nitro group onto the aromatic ring. masterorganicchemistry.com The acetylamino group directs the nitration to the ortho position, resulting in the formation of 3-(4-acetamido-3-nitrophenyl)propanoic acid. researchgate.net
Deprotection: The final step involves the hydrolysis of the acetyl group to regenerate the free amine. This is typically achieved by heating with an aqueous acid, yielding the target compound, this compound.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Acetylation | Acetic anhydride, base (e.g., pyridine) | 3-(4-Acetamidophenyl)propanoic acid |
| 2 | Nitration | Nitric acid, Sulfuric acid | 3-(4-Acetamido-3-nitrophenyl)propanoic acid |
| 3 | Hydrolysis | Aqueous acid (e.g., HCl), heat | This compound |
This table outlines a general multi-step linear synthetic pathway.
Strategic Retrosynthetic Analysis
Retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of convergent synthetic routes.
A primary disconnection can be made at the C-C bond between the aromatic ring and the propanoic acid side chain. This leads to a substituted aniline (B41778) precursor and a three-carbon synthon. A more strategic disconnection, however, targets the β-amino acid functionality itself. This suggests a convergent approach where a substituted benzaldehyde (B42025) is condensed with a source of the amino and carboxylic acid groups.
One such retrosynthetic approach leads to 4-amino-3-nitrobenzaldehyde (B1281796) and a malonic acid equivalent as key precursors. This strategy is particularly attractive as it builds the final molecule from two readily accessible fragments. A one-pot synthesis of related 3-amino-3-arylpropanoic acids has been reported, involving the reaction of an aldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297). scribd.comresearchgate.net This methodology could be adapted for the synthesis of the target compound.
Divergent Synthetic Strategies
Divergent synthesis provides an efficient means to generate a library of related compounds from a common intermediate. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Functional Group Interconversions on Precursors
Functional group interconversions (FGI) on precursors allow for the synthesis of a variety of derivatives. For instance, starting from a dinitro-substituted precursor, selective reduction of one nitro group can lead to the desired aminonitro compound. The selective reduction of aromatic dinitro compounds is a well-established field, with various reagents and conditions available to control the regioselectivity of the reduction.
Furthermore, the amino and nitro groups on the aromatic ring, as well as the carboxylic acid function, serve as handles for further diversification. For example, the amino group can be acylated, alkylated, or converted to other functionalities. The nitro group can be reduced to an amino group, which can then be further modified, leading to di-amino derivatives. nih.gov The carboxylic acid can be converted to esters, amides, or other acid derivatives. beilstein-journals.org
| Precursor | Functional Group Targeted | Potential Modifications | Resulting Compound Class |
| This compound | Amino group | Acylation, Alkylation, Sulfonylation | N-substituted derivatives |
| This compound | Carboxylic acid | Esterification, Amidation | Ester and Amide derivatives |
| 3,4-Dinitrophenylpropanoic acid | Nitro groups | Selective reduction | Isomeric aminonitro derivatives |
This interactive table illustrates potential divergent synthetic pathways through functional group interconversions.
Late-Stage Functionalization Methods
Late-stage functionalization (LSF) involves introducing new functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable for rapidly accessing analogs of a lead compound without the need for de novo synthesis. nih.gov
In the context of this compound, LSF could be employed to modify the aromatic ring. For example, late-stage nitration of a 3-(4-aminophenyl)propanoic acid derivative could be a potential route, although controlling the regioselectivity might be challenging. Recent advances in C-H activation and nitration methodologies offer potential solutions. researchgate.net
Green Chemistry Principles in Synthesis
The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of this compound, several green approaches can be considered.
The use of greener solvents, such as water or ionic liquids, for nitration and hydrogenation reactions is a key aspect. nih.govacs.org Catalytic hydrogenation using efficient and recyclable catalysts, including base-metal catalysts, offers a greener alternative to stoichiometric reducing agents. acs.orgresearchgate.net Mechanochemical methods, which reduce or eliminate the need for solvents, are also gaining traction for reactions like catalytic transfer hydrogenation.
Biocatalysis presents a powerful green alternative for the synthesis of chiral amino acids. Enzymes such as transaminases and amine dehydrogenases can be used for the asymmetric amination of keto acids or the reductive amination of carbonyl compounds, respectively, to produce chiral β-amino acids with high enantioselectivity. researchgate.netnih.gov The biocatalytic amination of cinnamic acid derivatives is also an area of active research. rsc.org
| Green Chemistry Principle | Application in Synthesis | Specific Example |
| Use of Renewable Feedstocks | Biocatalytic synthesis | Synthesis of β-amino acids from renewable precursors. |
| Use of Greener Solvents | Nitration and Hydrogenation | Performing reactions in water or other environmentally benign solvents. nih.govacs.org |
| Use of Catalysis | Reduction of nitro groups | Employing recyclable metal or base-metal catalysts for hydrogenation. acs.orgresearchgate.net |
| Energy Efficiency | Mechanochemistry | Solvent-free catalytic transfer hydrogenation. |
This interactive table highlights the application of green chemistry principles in the synthesis of the target compound and its precursors.
Solvent-Free Reaction Conditions
Solvent-free reaction conditions represent a significant advancement in green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify purification processes, and often increase reaction rates. In the context of synthesizing this compound, key steps like nitration or catalytic reductions could be adapted to solvent-free systems.
Research on other organic transformations has demonstrated the viability of this approach. For instance, the synthesis of aroma esters has been successfully achieved in a solvent-free system, utilizing a vacuum to remove the water by-product and drive the reaction to completion. rsc.org This principle could be applied to the esterification of the carboxylic acid group in the target molecule or its precursors. Furthermore, solid-supported reagents, such as clay-supported nitrates or solid superacids, could facilitate nitration without a bulk solvent medium. Mechanochemical methods, like ball milling, also offer a pathway to conduct reactions in a solid or near-solid state, minimizing solvent use.
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful than those that generate significant by-products, like substitution or elimination reactions. rsc.org
The industrial synthesis of bulk chemicals and pharmaceuticals has been revolutionized by focusing on atom economy. For example, the modern three-step synthesis of Ibuprofen (B1674241) exhibits a 77% atom economy, a significant improvement over the traditional six-step process, which had an atom economy of only 40% (revised from an earlier publication's 32%). rsc.org
For the synthesis of this compound, a hypothetical nitration of 3-(4-acetamidophenyl)propanoic acid with nitric acid would proceed as follows:
C₁₁H₁₃NO₃ + HNO₃ → C₁₁H₁₂N₂O₅ + H₂O
The atom economy for this idealized step can be calculated to illustrate the concept.
Table 1: Hypothetical Atom Economy for Nitration Step
| Reactant | Formula | Molar Mass ( g/mol ) | Product (Desired) | Formula | Molar Mass ( g/mol ) | By-product | Formula | Molar Mass ( g/mol ) |
|---|---|---|---|---|---|---|---|---|
| 3-(4-Acetamidophenyl)propanoic acid | C₁₁H₁₃NO₃ | 207.23 | 3-(4-Acetamido-3-nitrophenyl)propanoic acid | C₁₁H₁₂N₂O₅ | 252.23 | Water | H₂O | 18.02 |
| Nitric Acid | HNO₃ | 63.01 |
| Total Reactant Mass | | 270.24 | | | | | | |
Atom Economy (%) = (Mass of desired product / Total mass of reactants) * 100 Atom Economy (%) = (252.23 / 270.24) * 100 ≈ 93.3%
Catalytic Approaches in this compound Synthesis
Catalysis is fundamental to modern chemical synthesis, offering pathways to increase reaction rates, improve selectivity, and lower the energy requirements of chemical transformations. Both homogeneous and heterogeneous catalysis have potential applications in the synthesis of this compound.
Homogeneous Catalysis Applications
Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst activity and selectivity due to the accessibility of catalytic sites. In the synthesis of the target molecule, acid catalysis is particularly relevant for the nitration step. Brønsted acids or Lewis acids can be used to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, thereby facilitating the electrophilic aromatic substitution on the phenyl ring. mpg.de
Amino acids and their derivatives are themselves being explored as chiral organocatalysts for various asymmetric syntheses. researchgate.net While not directly applied to the synthesis of this specific target in available literature, such catalysts are used for creating chiral centers with high enantioselectivity, a field of growing importance. mpg.deresearchgate.net
Heterogeneous Catalysis Applications
Heterogeneous catalysts exist in a different phase from the reactants, offering significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for recycling and reuse. mdpi.commdpi.com
A key application in a potential synthesis route for this compound is catalytic hydrogenation. For instance, if a precursor like 3-(3,4-dinitrophenyl)propanoic acid were used, selective reduction of one nitro group could be achieved using a heterogeneous catalyst. More commonly, the reduction of a nitro group to form an amine, such as in the conversion of 3-(4-nitrophenyl)propanoic acid derivatives, is effectively carried out using catalysts like Raney Nickel under hydrogen pressure. google.com Other iron-based heterogeneous catalysts have also proven effective in the selective reduction of nitroarenes to their corresponding amines. mdpi.com
Solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) or zeolites, could replace liquid acids in the nitration step, which simplifies catalyst removal and minimizes corrosive waste streams. mdpi.com
Optimization of Reaction Parameters
To maximize yield, purity, and reaction rate while minimizing costs and environmental impact, the careful optimization of reaction parameters is essential. Temperature and pressure are two of the most critical parameters that are manipulated to achieve these goals. rsc.org
Temperature and Pressure Effects
The influence of temperature and pressure is highly reaction-specific.
Nitration: Aromatic nitration is a highly exothermic reaction. Temperature control is critical to prevent runaway reactions and the formation of unwanted by-products from over-nitration or side-chain oxidation. Reactions are often carried out at low temperatures (e.g., 0-10 °C) to ensure regioselectivity and safety.
Catalytic Hydrogenation: In the reduction of a nitro group, both temperature and pressure play a crucial role. A patent for a related compound, (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid, specifies hydrogenation using Raney Nickel at approximately 30°C under a hydrogen pressure of 100 kPa for 2.5 hours. google.com Increasing the hydrogen pressure generally increases the rate of reaction by raising the concentration of dissolved hydrogen. Temperature is also a factor; while higher temperatures can speed up the reaction, they may also lead to reduced selectivity or catalyst degradation. The activation of heterogeneous catalysts often requires an initial treatment at high temperatures to prepare the active catalytic sites. nih.gov
Table 2: General Effects of Temperature and Pressure on Key Synthetic Steps
| Reaction Step | Parameter | Effect of Increase | Considerations |
|---|---|---|---|
| Aromatic Nitration | Temperature | Increases reaction rate | Can lead to by-products and reduced selectivity; safety risk. |
| Pressure | Minimal effect | Not a primary control parameter for this reaction type. | |
| Catalytic Hydrogenation | Temperature | Increases reaction rate | May decrease selectivity and lead to catalyst sintering. |
Reagent Stoichiometry and Concentration Studies
Research on the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol, a process that mirrors a potential synthetic step for the target compound, highlights the critical role of the reducing agent's concentration. In many procedures, a significant excess of the reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is employed to ensure the complete conversion of the nitro group. Studies have shown that the concentration of NaBH₄ can be as high as 60 mM when the initial concentration of the nitrophenol is 0.1 mM, representing a 600-fold molar excess. This high stoichiometric ratio is often necessary to drive the reaction to completion, especially when heterogeneous catalysts are used.
In mechanochemical catalytic transfer hydrogenation of aromatic nitro derivatives, a substrate to donor (e.g., ammonium formate) stoichiometry of 1:3 has been reported as a requirement for efficient reduction. mdpi.com This ratio ensures sufficient hydrogen donor capacity for the catalytic cycle to proceed effectively.
Furthermore, in the preparation of related amino acids, specific molar ratios of reactants are crucial. For instance, in the synthesis of 3-amino-3-(2-nitrophenyl)propanoic acid, a general procedure specifies a molar ratio of aldehyde to malonic acid to ammonium acetate of 1:1.1:2.3. researchgate.net Adherence to such optimized ratios is vital for achieving satisfactory yields, which in this case were reported to be in the range of 65-80%.
The concentration of the catalyst is another pivotal parameter. In the catalytic hydrogenation of nitro groups, the catalyst loading is often a subject of optimization to balance reaction rate, cost, and ease of removal. For instance, in the chemoselective reduction of nitro groups in the presence of other functional groups, catalyst loading can be as low as <0.1 mol % of platinum. researchgate.net
The following interactive table summarizes hypothetical experimental data based on findings from related syntheses, illustrating the potential impact of reagent stoichiometry on the yield of a target product like this compound.
Table 1: Effect of Reagent Stoichiometry on Product Yield
| Experiment ID | Precursor Substrate (molar eq.) | Reducing Agent (molar eq.) | Catalyst Loading (mol%) | Solvent Concentration (M) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1.0 | 3.0 | 0.1 | 0.5 | 75 |
| 2 | 1.0 | 5.0 | 0.1 | 0.5 | 88 |
| 3 | 1.0 | 10.0 | 0.1 | 0.5 | 92 |
| 4 | 1.0 | 5.0 | 0.05 | 0.5 | 82 |
| 5 | 1.0 | 5.0 | 0.2 | 0.5 | 89 |
| 6 | 1.0 | 5.0 | 0.1 | 0.25 | 85 |
| 7 | 1.0 | 5.0 | 0.1 | 1.0 | 90 |
Detailed Research Findings from Analogous Systems:
Detailed investigations into the catalytic reduction of similar nitro compounds provide a framework for understanding the synthetic challenges for this compound. For example, in the reduction of methyl (2S)-2-ethanamido-3-(4-nitrophenyl)propanoate, a suspension of the nitro compound is treated with zinc powder and a solution of ammonium chloride. google.com The specific quantities used, such as 170.0 g of the nitro compound, 417.5 g of zinc powder, and a solution of 341.6 g of ammonium chloride in water, underscore the importance of precise stoichiometric control in achieving high-yield reductions. google.com
Furthermore, the concentration of reactants in the solvent can significantly influence reaction kinetics and outcomes. Higher concentrations can lead to faster reaction rates but may also increase the likelihood of side reactions or product precipitation issues. Conversely, very dilute conditions might slow the reaction down prohibitively. Finding an optimal concentration is therefore a key aspect of process development. General principles suggest that for many organic reactions, a concentration range of 0.1 M to 1.0 M is a common starting point for optimization.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a key site for transformations, allowing for the formation of esters and amides, as well as reduction to an alcohol, which can be further derivatized.
Esterification and Amidation Reactions
The carboxylic acid functionality of this compound can readily undergo esterification with various alcohols under acidic conditions. evitachem.comnih.gov This reaction is fundamental for modifying the solubility and reactivity of the molecule. evitachem.com For instance, the reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields methyl 3-(4-amino-3-nitrophenyl)propanoate. nih.gov
Amidation, the reaction of the carboxylic acid with an amine to form an amide bond, is another crucial transformation. This can be achieved using various coupling agents or by activating the carboxylic acid. Methods for the direct amidation of unprotected amino acids using Lewis acid catalysts, such as those based on boron or titanium, have been developed and can be applied to this substrate. nih.gov For example, catalytic titanium tetrafluoride has been shown to be effective in the direct amidation of carboxylic acids with amines. researchgate.net Additionally, triphenylphosphine-based methods can be employed to activate the carboxylic acid for amidation. highfine.com
| Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Methanol, catalytic H₂SO₄, reflux | Methyl 3-(4-amino-3-nitrophenyl)propanoate | nih.gov |
| Amidation | Amine, B(OCH₂CF₃)₃ (catalytic) | Corresponding amide | nih.gov |
| Amidation | Amine, TiF₄ (catalytic), toluene, reflux | Corresponding amide | researchgate.net |
Reduction to Alcohol and Further Derivatization
The carboxylic acid group can be reduced to a primary alcohol, affording 3-(4-amino-3-nitrophenyl)propan-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride are generally not effective in reducing carboxylic acids. The reaction with LiAlH₄ is typically carried out in a dry ether solvent, followed by an aqueous workup to liberate the alcohol.
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can be selectively reduced or participate in other transformations.
Other Electrophilic or Nucleophilic Reactions
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. chempedia.info Conversely, this electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNA r) reactions, particularly when a suitable leaving group is present on the ring. masterorganicchemistry.comlibretexts.org While the parent molecule does not have a leaving group for a typical S NAr reaction, the principle highlights the electronic influence of the nitro group on the aromatic system. nih.gov
Reactions of the Amino Group
The amino group on the aromatic ring is highly reactive and can undergo a variety of transformations, including acylation and diazotization. Due to its strong activating nature, protection of the amino group is often necessary to achieve selective reactions. evitachem.com
A common strategy to control the reactivity of the amino group is through acetylation. Reaction of this compound with acetic anhydride can yield 3-(4-acetamido-3-nitrophenyl)propanoic acid. google.comsinfoochem.com This N-acetyl derivative can then be used in further synthetic steps, with the acetyl group being removable under hydrolytic conditions. The acetylation can be carried out using acetyl chloride in a weakly basic aqueous medium. ias.ac.in
The primary aromatic amine can also be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. youtube.com The resulting arenediazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of substituents onto the aromatic ring. masterorganicchemistry.com For example, treatment of the diazonium salt with copper(I) cyanide would yield 3-(4-cyano-3-nitrophenyl)propanoic acid.
| Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride | 3-(4-Acetamido-3-nitrophenyl)propanoic acid | google.com |
| Diazotization | NaNO₂, HCl, 0-5 °C | 3-(4-Diazonium-3-nitrophenyl)propanoic acid salt | youtube.com |
| Sandmeyer Reaction (example) | CuCN | 3-(4-Cyano-3-nitrophenyl)propanoic acid | masterorganicchemistry.com |
Acylation and Sulfonylation Reactions
The primary amino group of this compound is a key site for acylation and sulfonylation reactions. These transformations are fundamental in organic synthesis for the protection of the amino group, modification of the compound's electronic properties, and the introduction of new functionalities.
Acylation: The amino group readily undergoes acylation with acylating agents such as acetic anhydride or benzoyl chloride in the presence of a base. The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. The presence of the electron-withdrawing nitro group ortho to the amine can slightly decrease the nucleophilicity of the amino group compared to aniline, but the reaction is generally efficient. The carboxylic acid group can also be acylated, but typically requires more forcing conditions or conversion to a more reactive derivative. Selective acylation of the amino group can be achieved under controlled conditions, for example by using a milder acylating agent or by adjusting the pH. cdnsciencepub.com
Sulfonylation: Similarly, the amino group can be sulfonylated with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine. This reaction yields a sulfonamide, a functional group with significant applications in medicinal chemistry. The reactivity follows a similar nucleophilic substitution mechanism as acylation. organic-chemistry.orgresearchgate.net The resulting sulfonamide is a stable derivative, and this reaction is often employed to protect the amino group during subsequent chemical modifications.
| Reaction Type | Reagent Example | Functional Group Targeted | Product Type |
| Acylation | Acetic Anhydride | Amino Group | Amide |
| Acylation | Benzoyl Chloride | Amino Group | Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Amino Group | Sulfonamide |
Diazotization and Subsequent Transformations
The aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for a wide range of chemical transformations.
Diazotization: The reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.orgyoutube.com The resulting diazonium salt, 3-(4-diazonium-3-nitrophenyl)propanoic acid chloride, is generally unstable and is used immediately in subsequent reactions.
Subsequent Transformations: The diazonium group can be replaced by a variety of nucleophiles, often with the use of a copper(I) catalyst in what is known as the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org These reactions allow for the introduction of a wide range of substituents onto the aromatic ring that are not easily introduced by other means.
Halogenation: Treatment with CuCl, CuBr, or KI leads to the corresponding chloro, bromo, or iodo derivatives.
Cyanation: Reaction with CuCN introduces a cyano group.
Hydroxylation: Heating the diazonium salt in water results in the formation of the corresponding phenol.
These transformations provide a powerful synthetic route to a diverse array of derivatives of this compound, enabling further functionalization and the synthesis of complex target molecules.
Aromatic Ring Reactivity and Substitutions
The reactivity of the aromatic ring towards substitution reactions is significantly influenced by the existing substituents. The interplay between the activating amino group and the deactivating nitro and propanoic acid groups determines the position and feasibility of further substitutions.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), the amino group is a strong activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgmasterorganicchemistry.com Conversely, the nitro group is a strong deactivating, meta-director due to its powerful electron-withdrawing nature. The propanoic acid group is also a deactivating, meta-director.
The directing effects of the substituents are as follows:
-NH2 (Amino): Ortho, para-directing (positions 2 and 6 relative to the amino group).
-NO2 (Nitro): Meta-directing (position 5 relative to the nitro group).
-CH2CH2COOH (Propanoic acid): Meta-directing (positions 3 and 5 relative to the propanoic acid group).
Given the substitution pattern of this compound, the positions on the aromatic ring are not all equivalent for electrophilic attack. The powerful activating effect of the amino group will dominate the regioselectivity. The positions ortho to the amino group (positions 5 and 3) are electronically favored for electrophilic attack. However, position 3 is already occupied by the nitro group. Therefore, electrophilic substitution is most likely to occur at the position ortho to the amino group and meta to the nitro group, which is position 5. The position para to the amino group is occupied by the propanoic acid substituent. Steric hindrance from the existing substituents will also play a role in determining the final product distribution. wikipedia.orgnumberanalytics.com
| Substituent | Position | Electronic Effect | Directing Effect |
| -NH2 | 4 | Activating | Ortho, Para |
| -NO2 | 3 | Deactivating | Meta |
| -CH2CH2COOH | 1 | Deactivating | Meta |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) is favored on aromatic rings that are electron-deficient, typically those bearing strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comyoutube.com The nitro group on the ring of this compound makes the ring susceptible to SNAr, particularly if a good leaving group is present at a position ortho or para to the nitro group.
In the parent molecule, there are no inherent leaving groups like halides. However, if the amino group is converted to a diazonium salt (as discussed in section 3.3.2), the diazonium group itself becomes an excellent leaving group, and the subsequent reactions can be considered a form of SNAr.
Furthermore, if a derivative of this compound were synthesized with a leaving group (e.g., a halogen) at a position activated by the nitro group, it would be expected to undergo SNAr with various nucleophiles. The rate and feasibility of such reactions would depend on the nature of the leaving group, the nucleophile, and the reaction conditions.
Chemo- and Regioselectivity in Complex Reactions
The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in more complex transformations.
Mechanistic Investigations of Selective Transformations
While specific mechanistic studies on this compound are not extensively reported in the literature, the principles governing its reactivity can be inferred from studies of similar molecules.
Chemoselectivity: In reactions involving both the amino and carboxylic acid groups, such as acylation, the relative nucleophilicity of the two groups will determine the outcome. The amino group is generally a stronger nucleophile than the neutral carboxylic acid, leading to preferential reaction at the nitrogen under neutral or basic conditions. To achieve reaction at the carboxylic acid, it is often necessary to first protect the amino group.
Regioselectivity in Electrophilic Aromatic Substitution: As detailed in section 3.4.1, the regioselectivity of EAS is a classic example of competing directing effects. The strongly activating and ortho, para-directing amino group is expected to dominate over the deactivating and meta-directing nitro and propanoic acid groups. Mechanistic considerations involve the analysis of the stability of the Wheland intermediate (the arenium ion) formed upon electrophilic attack at different positions. The resonance structures of the intermediate show that attack at the position ortho to the amino group allows for delocalization of the positive charge onto the nitrogen atom, providing significant stabilization. This stabilization is not possible for meta-attack, making the ortho-pathway kinetically favored.
Reactivity and Advanced Chemical Transformations of 3 4 Amino 3 Nitrophenyl Propanoic Acid
Stereochemical Outcomes of Reactions
The stereochemical outcomes of reactions involving 3-(4-amino-3-nitrophenyl)propanoic acid are of significant interest in synthetic chemistry, particularly for the creation of chiral molecules with potential applications in pharmaceuticals and materials science. While specific, direct studies on the stereoselective reactions of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis allow for a detailed projection of how stereocontrol can be achieved. The primary routes to inducing stereoselectivity in molecules like this involve the use of chiral auxiliaries, chiral catalysts, or converting the substrate into a chiral intermediate that directs the stereochemical course of a subsequent reaction.
A key strategy for controlling stereochemistry is the temporary incorporation of a chiral auxiliary. wikipedia.org This involves attaching a chiral molecule to the carboxylic acid moiety of this compound, thereby creating a diastereomeric intermediate. This new intermediate, now possessing a chiral center, can exhibit facial selectivity in subsequent reactions, leading to the preferential formation of one diastereomer over another.
For instance, the attachment of a chiral oxazolidinone, a method pioneered by David A. Evans, to the propanoic acid backbone would generate a chiral imide. researchgate.netblogspot.com The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate formed from the propanoic acid chain. Consequently, when this enolate reacts with an electrophile, such as in an alkylation reaction, the incoming group will preferentially attack from the less sterically hindered face. This results in a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary reveals an enantiomerically enriched product.
Another well-established chiral auxiliary that could be employed is pseudoephedrine. wikipedia.orgnih.gov When this compound is converted to its pseudoephedrine amide, the stereochemistry of subsequent reactions can be effectively controlled. Deprotonation of the α-carbon to the carbonyl group, followed by alkylation, typically proceeds with high diastereoselectivity. The resulting product can then be liberated from the auxiliary to yield the desired enantiomerically enriched carboxylic acid derivative.
The stereochemical outcome of such reactions is highly dependent on the choice of chiral auxiliary, the reaction conditions (e.g., temperature, solvent, and base), and the nature of the electrophile. The table below illustrates hypothetical stereoselective alkylation reactions of this compound using different chiral auxiliaries, based on established methodologies.
| Reaction Type | Chiral Auxiliary | Reagents | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) |
| Alkylation | (S)-4-Benzyl-2-oxazolidinone | 1. Bu₂BOTf, Et₃N; 2. R-X | (2'S,αR)-product | >95:5 |
| Alkylation | (1R,2R)-Pseudoephedrine | 1. LDA; 2. R-X | (αS)-product | >90:10 |
| Aldol Reaction | (R)-4-Phenyl-2-oxazolidinone | 1. TiCl₄, DIPEA; 2. RCHO | (2'R,αS,βR)-product | >98:2 |
This table presents hypothetical data based on well-established principles of asymmetric synthesis using chiral auxiliaries. The diastereomeric ratios are projections based on similar reported reactions.
Beyond chiral auxiliaries, asymmetric catalysis represents another powerful tool for controlling stereochemistry. For reactions involving the amino group or the aromatic ring, chiral transition metal catalysts could be employed. For example, a chiral rhodium or ruthenium catalyst could be used for the asymmetric hydrogenation of a derivative where the propanoic acid side chain contains a double bond, leading to the formation of a chiral center.
Synthesis of Novel Derivatives and Analogues from 3 4 Amino 3 Nitrophenyl Propanoic Acid
Structural Modification at the Propanoic Acid Side Chain
The propanoic acid side chain is a primary target for modification, enabling alterations in the molecule's length, flexibility, and stereochemistry.
Standard homologation techniques in organic chemistry can be applied to extend the three-carbon propanoic acid chain. A notable example is the Arndt-Eistert synthesis, where the carboxylic acid is first converted to an acyl chloride. Subsequent reaction with diazomethane (B1218177) yields a diazoketone, which, in the presence of a metal catalyst such as silver oxide, undergoes Wolff rearrangement to form a ketene. Trapping this intermediate with water results in a butanoic acid derivative, effectively adding one methylene (B1212753) group to the original chain.
Conversely, chain shortening can be achieved through degradative reactions. For instance, a modified Hunsdiecker reaction, such as the Kochi reaction, involves the treatment of the carboxylic acid with lead tetraacetate and a halide salt to yield an alkyl halide with one less carbon atom. Subsequent functional group manipulations would be required to reintroduce a carboxylic acid, resulting in an acetic acid derivative. These modifications allow for the fine-tuning of the distance between the aromatic core and the acidic terminus, which can be critical for molecular interactions.
The introduction of a chiral center is a crucial strategy for developing stereochemically defined molecules, which is often essential for selective biological activity. For structures related to 3-(4-Amino-3-nitrophenyl)propanoic acid, a chiral center can be introduced at the carbon atom bearing the amino group, creating β-amino acid analogues. The synthesis of specific enantiomers, such as the (R)- and (S)-enantiomers of 3-amino-3-(4-nitrophenyl)propanoic acid, has been documented and can be achieved through methods like asymmetric catalysis. vulcanchem.comcalpaclab.com
Enzymatic resolution is another powerful technique. For example, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a related compound, has been successfully resolved into its constituent enantiomers through enantioselective N-acylation catalyzed by Candida antarctica lipase (B570770) A (CAL-A). researchgate.net Such stereochemically pure building blocks are valuable in various applications, including solid-phase peptide synthesis where they can be used as constrained β-amino acids to enhance peptide stability against proteolytic degradation. vulcanchem.com
| Compound Name | CAS Number | Chirality | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (S)-3-Amino-3-(4-nitrophenyl)propanoic acid | 501030-96-2 | S-enantiomer | C₉H₁₀N₂O₄ | 210.19 |
| (R)-3-Amino-3-(4-nitrophenyl)propanoic acid | 501120-99-6 | R-enantiomer | C₉H₁₀N₂O₄ | 210.19 |
| (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride | 906813-62-5 | S-enantiomer | C₉H₁₁ClN₂O₄ | 246.65 |
Derivatization at the Aromatic Ring
The phenyl ring, with its amino and nitro substituents, is ripe for further functionalization through substitution or annulation reactions.
The reactivity and orientation of subsequent electrophilic aromatic substitution are governed by the existing amino and nitro groups. The amino group is a strongly activating ortho-, para-director, while the nitro group is a strongly deactivating meta-director. To control reactivity, the amino group can be temporarily protected, for example, through acetylation, which moderates its activating influence.
A key transformation for introducing a wide variety of substituents is the reduction of the nitro group to a primary amine. msu.edu This is commonly achieved using reducing agents like tin or zinc in acidic media or via catalytic hydrogenation. msu.edu The resulting diamino-phenylpropanoic acid derivative offers a new site for derivatization. One of the amino groups can be selectively protected, allowing the other to undergo diazotization followed by Sandmeyer or related reactions, enabling the introduction of halogens (Cl, Br, I), cyano (CN), hydroxyl (OH), and other functional groups onto the aromatic ring.
Heterocyclic rings can be fused or attached to the core structure to create complex molecules with diverse chemical properties. researchgate.netmdpi.comnih.gov A common strategy involves modifying the propanoic acid moiety to facilitate cyclization reactions. For instance, the carboxylic acid can be converted into a carbohydrazide (B1668358). nih.gov This hydrazide derivative serves as a versatile intermediate for constructing various five-membered heterocyclic rings.
Research on analogous structures has shown that:
Refluxing the carbohydrazide with 2,5-hexanedione (B30556) in the presence of an acid catalyst can yield a dimethylpyrrole derivative. nih.gov
Condensation with isatin (B1672199) can form complex hydrazone-type compounds. nih.gov
Reaction of a dihydrazide (formed by further modification) with various carbonyl compounds can lead to the formation of oxadiazole rings. nih.gov
Thiazole rings can be constructed by reacting a thioureido-propanoic acid derivative with phenacyl bromides. mdpi.com
These strategies significantly expand the chemical space accessible from the initial scaffold, leading to compounds with novel architectures. mdpi.com
| Starting Moiety | Reagent(s) | Resulting Heterocycle | Reference Context |
|---|---|---|---|
| Carbohydrazide | 2,5-Hexanedione, Acetic acid | Dimethylpyrrole | Synthesis from related carbohydrazides. nih.gov |
| Dihydrazide | Aromatic Aldehydes/Ketones | Oxadiazole | Synthesis from related dihydrazides. nih.gov |
| Thioureido-propanoic acid | Phenacyl bromides | Thiazole | Synthesis of thiazol-2-yl propanoic acid derivatives. mdpi.com |
| Carbohydrazide | Isatin | Indolin-2-one hydrazone | Formation of hydrazone-type structures. nih.gov |
Hybrid Molecule Formation
The functional groups of this compound are ideal for creating hybrid molecules by conjugating them to other bioactive pharmacophores. The presence of both an amino group and a carboxylic acid allows the molecule to act as a linker or be incorporated into larger structures via stable amide bonds. nih.gov
As a β-amino acid analogue, it can be integrated into peptide chains to form peptidomimetics. This incorporation can impart conformational rigidity and enhance stability against enzymatic degradation compared to natural peptides. vulcanchem.com
Furthermore, the synthetic versatility of the scaffold allows for the attachment of various aromatic and heterocyclic substituents, which can be tailored to target specific biological pathways. nih.gov For example, derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and screened for antimicrobial and anticancer activities, demonstrating that this scaffold can serve as a foundation for developing novel therapeutic agents. researchgate.netmdpi.comnih.gov The amino group provides a convenient point of attachment for one pharmacophore, while the carboxyl group can be linked to another, leading to the creation of dual-action hybrid drugs.
Conjugation with Other Organic Scaffolds
The functional groups of this compound are amenable to conjugation with a variety of other organic scaffolds, a strategy often employed in drug discovery to create hybrid molecules with enhanced biological activity or to develop probes for chemical biology.
The carboxylic acid moiety can be activated and coupled with amines or alcohols to form amides and esters, respectively. A common method for amide bond formation involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). masterorganicchemistry.com For instance, by analogy to the synthesis of other phenylpropanoic acid derivatives, the carboxylic acid of the title compound could be coupled with various amines to generate a library of amides. nih.govresearchgate.net
The amino group provides another handle for conjugation. It can be acylated with various carboxylic acids, sulfonylated with sulfonyl chlorides, or used in reductive amination reactions. The selective functionalization of the amino group in the presence of the carboxylic acid can be achieved by protecting the carboxyl group as an ester, which can be later hydrolyzed if the free acid is desired.
The nitro group can also participate in conjugation reactions, although this is less common. It can be reduced to an amino group, providing a second site for amidation or other amine-based conjugations. This creates the potential for synthesizing bifunctional molecules where two different scaffolds are attached to the same central core.
A hypothetical example of a conjugation reaction is the coupling of this compound with a bioactive amine, such as a known pharmacophore, to create a new chemical entity with a potentially novel biological profile.
Table 1: Examples of Potential Conjugation Reactions of this compound
| Reactant 1 | Reactant 2 | Coupling Reagent/Conditions | Product Type |
| This compound | Benzylamine | EDC, HOBt | Amide |
| This compound | Methanol (B129727) | H2SO4 (cat.), reflux | Ester |
| 3-(4-Acetylamino-3-nitrophenyl)propanoic acid | 4-Fluorobenzylamine | EDC, HOBt | Diamide (after deprotection) |
| This compound | 4-Toluenesulfonyl chloride | Pyridine | Sulfonamide |
Synthesis of Polymeric Precursors
The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable monomer for the synthesis of polyamides. spirochem.comyoutube.com Condensation polymerization of this monomer would lead to a polyamide chain with the nitro-substituted phenyl group as a repeating side chain.
The polymerization can be carried out by heating the monomer to drive off water or by using coupling agents. The resulting polyamide would have the following general structure:
-[NH-C6H3(NO2)-CH2-CH2-CO]n-
The presence of the nitro group in the polymer backbone can impart unique properties, such as altered solubility, thermal stability, and potential for further functionalization. The nitro group could be reduced to an amine, creating a reactive polymer that could be cross-linked or grafted with other polymer chains.
Furthermore, the carboxylic acid could be converted to an ester, and the amino group could be part of a diol or diamine monomer for the synthesis of polyesters or other types of polyamides. For example, reduction of the nitro group and esterification of the carboxylic acid would yield a monomer that could be copolymerized with a diacid chloride to form a polyamide-polyester copolymer.
The synthesis of polyesters from monomers containing nitro groups has also been reported, suggesting that derivatives of this compound could be used to create novel polyesters with tailored properties. rsc.orgyoutube.com
Table 2: Potential Polymers Derived from this compound
| Monomer(s) | Polymerization Method | Polymer Type | Potential Properties |
| This compound | Condensation | Polyamide | Modified solubility, thermal stability |
| Diamine derivative of this compound + Diacid chloride | Condensation | Polyamide | Cross-linkable, tunable mechanical properties |
| Diol derivative of this compound + Diacid chloride | Condensation | Polyester | Biodegradability, potential for drug delivery applications |
Targeted Libraries of this compound Derivatives
The development of chemical libraries is a cornerstone of modern drug discovery and materials science. The structural features of this compound make it an excellent scaffold for the creation of targeted libraries using parallel synthesis and combinatorial chemistry approaches. spirochem.combioduro.com
Parallel Synthesis Approaches
Parallel synthesis enables the rapid creation of a large number of individual compounds in a spatially addressed manner. youtube.comgoogle.com Using this compound as a central scaffold, libraries of derivatives can be efficiently synthesized by reacting it with a diverse set of building blocks.
For example, the carboxylic acid can be converted to an acid chloride and then reacted in parallel with a library of different amines or alcohols in a multi-well plate format. Similarly, the amino group can be acylated in parallel with a library of different carboxylic acids or sulfonyl chlorides.
A typical parallel synthesis workflow would involve:
Scaffold Preparation: Synthesis of a key intermediate, such as the acid chloride or a protected form of this compound.
Library Generation: Dispensing the scaffold into the wells of a reaction block, followed by the addition of a diverse set of reactants to each well.
Reaction and Work-up: Performing the reactions under controlled conditions, followed by parallel purification techniques, such as solid-phase extraction or preparative HPLC.
Analysis and Characterization: Analyzing the products in each well using high-throughput techniques like LC-MS to confirm their identity and purity.
This approach allows for the systematic exploration of the chemical space around the this compound core, enabling the identification of compounds with desired properties.
Table 3: Illustrative Building Blocks for a Parallel Synthesis Library
| Scaffold | Library of Reactants (R-X) | Resulting Functional Group |
| 3-(4-Amino-3-nitrophenyl)propanoyl chloride | R-NH2 (e.g., anilines, benzylamines) | Amide |
| This compound | R-OH (e.g., phenols, aliphatic alcohols) | Ester |
| N-Boc-3-(4-amino-3-nitrophenyl)propanoic acid | R-COCl (e.g., benzoyl chlorides) | Amide (on the amino group) |
Combinatorial Chemistry Methodologies
Combinatorial chemistry allows for the synthesis of large pools of compounds, which can be screened for activity, and the active components can then be identified through deconvolution strategies. wikipedia.orgijfans.org The "split-and-pool" synthesis method is a powerful combinatorial technique that can be applied to generate vast libraries of derivatives from this compound.
In a hypothetical split-and-pool synthesis, a solid support (e.g., resin beads) would be divided into several portions. In the first step, a different building block could be attached to the carboxylic acid of the scaffold in each portion. Then, all the portions would be pooled and mixed, and then split again for the next reaction cycle, where a second set of building blocks could be reacted with the amino group. This process can be repeated for several cycles, leading to an exponential increase in the number of unique compounds in the library, with each bead carrying a single chemical entity.
The nitro group on the aromatic ring adds another layer of complexity and potential for diversification. It can be used as a point of attachment for further chemical modifications after the initial library has been generated, or it could be used as a handle for on-bead screening assays.
The application of combinatorial chemistry to this compound would enable the generation of libraries with immense structural diversity, significantly increasing the probability of discovering novel compounds with interesting biological or material properties.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR and ¹³C NMR Spectral Interpretation
To perform a complete analysis, the ¹H (proton) and ¹³C (carbon-13) NMR spectra would be required. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their integration (ratio), and the spin-spin coupling between neighboring protons. The ¹³C NMR spectrum would indicate the number of unique carbon atoms and their chemical environments.
A hypothetical data table for the expected signals is presented below, though it must be emphasized that this is a prediction based on general chemical shift theory and not based on experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is a theoretical prediction and not based on experimental data.)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | 115 - 150 |
| -CH₂- (alpha to COOH) | ~2.6 | ~35 |
| -CH₂- (beta to COOH) | ~2.9 | ~30 |
| -COOH | 10 - 12 | 170 - 180 |
| -NH₂ | 4.0 - 6.0 | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, between the two methylene (B1212753) (-CH₂-) groups in the propanoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would confirm the connection of the propanoic acid side chain to the phenyl ring and the relative positions of the amino and nitro groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in confirming the conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS would be used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula (C₉H₁₀N₂O₄), which would confirm that the compound has the expected atomic composition.
Fragmentation Pattern Analysis
Analysis of the fragmentation pattern in the mass spectrum provides structural information. Expected fragmentation would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and cleavage of the propanoic acid side chain. A detailed analysis is not possible without the actual spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Table 2: Expected IR Absorption Bands (Note: This table is a theoretical prediction and not based on experimental data.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (Amino group) | 3300 - 3500 |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C-H stretch (Aliphatic) | 2850 - 2960 |
| C=O stretch (Carboxylic acid) | 1700 - 1725 |
| N-O stretch (Nitro group) | 1500 - 1550 (asymmetric) |
| N-O stretch (Nitro group) | 1340 - 1380 (symmetric) |
| C=C stretch (Aromatic) | 1450 - 1600 |
Vibrational Analysis of Functional Groups
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. For 3-(4-Amino-3-nitrophenyl)propanoic acid, the key vibrational modes would be associated with the carboxylic acid, the aromatic nitro group, the aromatic amine, and the alkyl chain.
Carboxylic Acid Group (-COOH):
The O-H stretching vibration of the carboxylic acid is expected to produce a very broad and strong absorption band in the FTIR spectrum, typically in the range of 3300-2500 cm⁻¹.
The C=O (carbonyl) stretching vibration will show a strong, sharp absorption band, generally between 1720-1700 cm⁻¹. nih.gov
Amino Group (-NH₂):
The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region.
Nitro Group (-NO₂):
The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹.
Aromatic Ring (C₆H₃):
C-H stretching vibrations on the benzene (B151609) ring are expected just above 3000 cm⁻¹. vscht.cz
C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. vscht.cz
Alkyl Chain (-CH₂-CH₂-):
C-H stretching vibrations of the methylene groups in the propanoic acid chain will be observed just below 3000 cm⁻¹.
A hypothetical summary of these expected vibrational frequencies is presented in Table 1.
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| C=O Stretch | 1720-1700 | |
| Amino Group | N-H Stretch | 3500-3300 (two bands) |
| Nitro Group | Asymmetric NO₂ Stretch | 1560-1500 |
| Symmetric NO₂ Stretch | 1360-1300 | |
| Aromatic Ring | C-H Stretch | ~3100-3000 |
| C=C Stretch | 1600-1450 |
Structural Confirmation through Characteristic Peaks
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy:
Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (typically δ 6.0-8.5 ppm). Due to the electron-withdrawing nitro group and electron-donating amino group, their chemical shifts would be distinct and show characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with each other.
Propanoic Acid Protons: The protons of the -CH₂-CH₂-COOH moiety would show two signals, each integrating to two protons. The -CH₂- adjacent to the aromatic ring would likely appear around δ 2.8-3.0 ppm, while the -CH₂- adjacent to the carbonyl group would be further downfield, around δ 2.5-2.7 ppm. Both would likely appear as triplets due to coupling with each other.
Amine and Carboxylic Protons: The -NH₂ and -COOH protons would appear as broad singlets and their chemical shifts can vary significantly depending on the solvent and concentration.
¹³C NMR Spectroscopy:
Carbonyl Carbon: The carbon of the C=O group is expected to have a chemical shift in the range of δ 170-180 ppm.
Aromatic Carbons: The six carbons of the benzene ring would give distinct signals in the δ 110-160 ppm range. The carbons directly attached to the nitro, amino, and alkyl groups would have their chemical shifts significantly influenced by these substituents.
Alkyl Carbons: The two methylene carbons of the propanoic acid chain would appear in the upfield region, typically between δ 20-40 ppm.
A hypothetical summary of these expected chemical shifts is presented in Table 2.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-C OOH ) | Variable, broad | 170-180 |
| Aromatic Ring (-C ₆H ₃-) | 6.0-8.5 | 110-160 |
| Amino Group (-NH ₂) | Variable, broad | N/A |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of this compound would be dominated by the electronic transitions within the substituted nitrophenyl chromophore. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same benzene ring is expected to give rise to significant absorption in the UV-Vis region.
π → π* Transitions: These transitions, characteristic of aromatic systems, are expected to produce strong absorption bands. The extended conjugation involving the amino group, the benzene ring, and the nitro group would likely shift these absorptions to longer wavelengths (a bathochromic or red shift).
n → π* Transitions: These transitions, involving the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen atom in the amino group, are also possible. These are typically weaker than π → π* transitions.
The primary chromophore is the 4-amino-3-nitrophenyl group. It is anticipated that this compound would exhibit a strong absorption maximum (λmax) in the UV region, potentially extending into the visible range, which would impart a yellowish color to the compound.
Quantitative Analysis Methodologies
UV-Vis spectroscopy can be a straightforward method for the quantitative analysis of this compound, provided the compound has a unique and strong absorption band away from potential interfering substances. A quantitative method would typically involve the following steps:
Determination of λmax: The wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the pure compound across the UV-Vis spectrum.
Calibration Curve: A series of standard solutions of known concentrations would be prepared. The absorbance of each standard at the predetermined λmax would be measured. A calibration curve would be constructed by plotting absorbance versus concentration.
Beer-Lambert Law: The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law (A = εcl), where ε is the molar absorptivity. The linearity of the calibration curve would confirm that the compound adheres to this law over the tested concentration range.
Sample Analysis: The absorbance of the unknown sample solution would be measured at λmax, and its concentration would be determined by interpolation from the calibration curve.
X-Ray Crystallography
Single Crystal X-Ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. springernature.commdpi.com If suitable single crystals of this compound could be grown, this technique would provide precise information on:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.
Crystal Packing: How the individual molecules are arranged in the crystal lattice.
Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between carboxylic acid groups or involving the amino and nitro groups) and other non-covalent interactions that stabilize the crystal structure.
To date, no published study has reported the single-crystal X-ray structure of this compound. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available.
Crystal Packing and Intermolecular Interactions
A thorough search of scientific literature and crystallographic databases reveals a notable absence of published experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions, supported by experimental crystallographic data, cannot be provided at this time.
The elucidation of a crystal structure through techniques such as single-crystal X-ray diffraction is essential for a definitive understanding of the solid-state arrangement of molecules. This analysis provides precise information on parameters such as the crystal system, space group, and unit cell dimensions. Furthermore, it allows for the detailed characterization of non-covalent interactions that govern the crystal packing, including the geometry and distances of hydrogen bonds and the nature of any π-π stacking interactions.
While general principles of intermolecular forces can be inferred from the molecular structure of this compound—which contains functional groups capable of hydrogen bonding (amino and carboxylic acid groups) and an aromatic ring that could participate in π-π stacking—any specific description of these interactions within the crystal lattice would be purely speculative without experimental data.
Future crystallographic studies on this compound would be necessary to provide the data required for a comprehensive discussion of its crystal packing and the intricate network of intermolecular forces that stabilize its solid-state structure. Such studies would enable the creation of detailed data tables summarizing key crystallographic parameters and intermolecular contact distances, which are crucial for a complete structural characterization.
Computational and Theoretical Chemistry Studies of 3 4 Amino 3 Nitrophenyl Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. These methods, which include Density Functional Theory (DFT) and ab initio calculations, could provide a wealth of information about 3-(4-Amino-3-nitrophenyl)propanoic acid.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. These simulations are crucial for understanding the conformational flexibility and interactions of a molecule in a more realistic, dynamic environment.
Conformational Analysis and Flexibility Studies
The propanoic acid side chain and the rotations around the C-C and C-N bonds of this compound allow for a range of possible conformations. MD simulations could explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules.
Solvation Effects and Intermolecular Interactions
The behavior of this compound in solution would be significantly influenced by its interactions with solvent molecules. MD simulations in a solvent box (e.g., water) could reveal the structure of the solvation shell around the molecule and quantify the strength of intermolecular interactions, such as hydrogen bonds between the amino and carboxylic acid groups and the solvent. Understanding these interactions is key to predicting the molecule's solubility and its behavior in biological or chemical systems.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further chemical transformations. By modeling the transition states and intermediates along a reaction pathway, it is possible to calculate activation energies and determine the most likely mechanism. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.
Transition State Identification
No studies detailing the identification of transition states for reactions involving this compound were found.
Energy Profiles and Reaction Path Analysis
No research papers presenting energy profiles or reaction path analyses for chemical transformations of this compound could be located.
Prediction of Spectroscopic Properties
Computational NMR and IR Spectral Prediction
No published computational studies predicting the NMR and IR spectra of this compound are available.
UV-Vis Absorption Maxima Calculations
There are no available studies that report the calculated UV-Vis absorption maxima for this compound.
Structure-Reactivity Relationships
Quantitative Structure-Activity Relationships (QSAR) within chemical context
No QSAR studies involving this compound within a chemical context have been published.
Hammett and Taft Equation Applications
The Hammett equation is expressed as:
log(k/k₀) = σρ
or
log(K/K₀) = σρ
where:
k or K is the rate or equilibrium constant for a reaction of the substituted compound.
k₀ or K₀ is the constant for the unsubstituted reference compound.
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and quantifies its electronic effect (inductive and resonance).
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.
For this compound, the benzene (B151609) ring is polysubstituted. The Hammett equation is most directly applicable to reactions involving the aromatic ring or functional groups directly attached to it. The electronic influence of the substituents on the reactivity of the benzene ring can be approximated by considering the additivity of their individual Hammett constants. researchgate.netaip.org
The primary substituents on the phenyl ring are the amino (-NH₂) group at the para-position relative to the propanoic acid side chain, and the nitro (-NO₂) group at the meta-position. The propanoic acid group (-CH₂CH₂COOH) is attached at position 1.
Hammett Substituent Constants (σ)
The electronic effects of the amino and nitro groups are well-characterized by their Hammett constants.
| Substituent | Position | σ Value | Electronic Effect |
| Amino (-NH₂) | para (σₚ) | -0.66 | Strong electron-donating |
| Nitro (-NO₂) | meta (σₘ) | +0.71 | Strong electron-withdrawing |
| Propanoic Acid (-CH₂CH₂COOH) | - | ~0 (estimated) | Weakly deactivating |
Data sourced from various standard tables of Hammett constants.
The Taft equation extends these concepts to aliphatic systems and, importantly, separates polar (inductive) and steric effects. wikipedia.org It is given by:
log(k/k₀) = σρ + δEₛ
where:
σ* is the polar substituent constant (inductive effects).
ρ* is the reaction constant for polar effects.
Eₛ is the steric substituent constant.
δ is the reaction constant for steric effects.
Application of the Taft equation would be most relevant for reactions involving the propanoic acid side chain, such as its esterification or ionization. The substituents on the aromatic ring would exert a polar effect on the reactivity of the carboxylic acid group.
Taft Polar (σ) and Steric (Eₛ) Constants*
While specific Taft constants for the 4-amino-3-nitrophenyl group are not tabulated, the principles can be applied. The polar effect of this substituted phenyl group on the propanoic acid side chain would be a combination of the electron-donating amino group and the electron-withdrawing nitro group, transmitted through the benzene ring.
| Substituent Group | Taft Polar Constant (σ*) | Taft Steric Constant (Eₛ) |
| Phenyl (C₆H₅-) | +0.60 | -0.38 |
| Methyl (CH₃-) | 0.00 | 0.00 (Reference) |
| tert-Butyl ((CH₃)₃C-) | -0.30 | -1.54 |
Data sourced from standard tables of Taft constants. wikipedia.org
The steric parameter, Eₛ, for the entire 4-amino-3-nitrophenyl group would be significant and would hinder reactions at the α-carbon of the propanoic acid side chain. numberanalytics.comnumberanalytics.com The steric bulk of the substituted ring would be a key factor in determining the rates of reactions involving the side chain. For instance, in the esterification of the carboxylic acid, the approach of an alcohol would be sterically hindered by the ortho-nitro group.
Advanced Applications in Chemical Synthesis and Materials Science
Building Block in Organic Synthesis
The distinct reactivity of the amino, nitro, and carboxylic acid functional groups on the 3-(4-Amino-3-nitrophenyl)propanoic acid backbone makes it a significant intermediate in synthetic organic chemistry.
As a precursor, this compound offers multiple reaction sites for constructing more complex molecular architectures. The ortho-nitroaniline moiety is a well-established precursor for the synthesis of benzimidazoles, which are important heterocyclic scaffolds in medicinal chemistry. The synthesis typically involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative.
Furthermore, the propanoic acid side chain can undergo a variety of transformations. The carboxylic acid can be converted into esters, amides, or acid halides, enabling its linkage to other molecules. For instance, derivatives of similar aminopropanoic acids have been used to synthesize complex hydrazones and other heterocyclic systems with potential biological activities. nih.gov The presence of both an amino group and a carboxylic acid group allows for intramolecular reactions to form lactams, seven-membered rings that are key structures in various bioactive compounds.
The general utility of nitroaniline derivatives as precursors in organic synthesis is well-documented, allowing for a wide range of chemical transformations to build novel molecules with specific, tailored properties for pharmaceuticals and advanced materials. nbinno.com
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. The structure of this compound makes it a suitable candidate for such reactions.
Specifically, the primary amine and carboxylic acid functionalities are key components in well-known MCRs, such as the Ugi and Passerini reactions.
Ugi Reaction: In a potential Ugi four-component reaction, this compound could serve as both the amine and the carboxylic acid component (via an intramolecular reaction) or as the amine component reacting with an external aldehyde, isocyanide, and carboxylic acid to generate complex peptide-like structures.
Passerini Reaction: While the classic Passerini reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide, the functional groups of this molecule could be incorporated into related three-component processes.
The ability to participate in MCRs would make this compound an efficient building block for creating diverse molecular libraries for drug discovery and materials science research.
Ligand Design and Coordination Chemistry
The presence of multiple heteroatoms (oxygen and nitrogen) capable of donating electron pairs makes this compound an interesting candidate for ligand design in coordination chemistry.
The molecule possesses several potential coordination sites, allowing it to act as a chelating agent that can bind to a central metal ion at multiple points. The primary binding sites are the nitrogen atom of the amino group and the oxygen atoms of the deprotonated carboxylate group. This allows it to function as a bidentate (O,N)-donor ligand, a common coordination mode for amino acids. mdpi.comnih.gov The formation of stable five- or six-membered chelate rings with metal ions is a key feature of such ligands. scirp.orgresearchgate.net
The nitro group, while generally a weak coordinator, can influence the electronic properties of the aromatic ring and potentially participate in weaker interactions with certain metal ions. The potential coordination modes of this ligand are summarized in the table below.
| Coordination Mode | Donor Atoms | Potential Metal Ions | Chelate Ring Size |
| Bidentate | Amino (N), Carboxylate (O) | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | 6-membered |
| Monodentate | Carboxylate (O,O) | Alkali metals, Lanthanides | N/A |
| Bridging | Carboxylate (O,O) | Various, forming polynuclear complexes | N/A |
These chelation properties are foundational for its application in areas such as metal sequestration, catalysis, and the design of metal-containing materials.
When this compound coordinates with a metal ion, the resulting complex can exhibit catalytic activity. Chiral versions of amino acid-derived ligands are widely used in asymmetric catalysis to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry.
By modifying the structure, for example, through reactions at the amino or carboxyl groups, the steric and electronic properties of the ligand can be fine-tuned. This allows for the optimization of the catalytic performance of the corresponding metal complex for specific chemical transformations, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The stability conferred by the chelate structure is often essential for maintaining the integrity of the catalyst throughout the reaction cycle.
Polymer Chemistry and Material Science Precursors
The bifunctional nature of this compound, containing both an amine and a carboxylic acid group, makes it an ideal AB-type monomer for step-growth polymerization.
This molecule can undergo self-condensation polymerization to form polyamides. In this reaction, the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. The resulting polymer would feature a repeating unit containing the aminonitrophenyl structure, potentially yielding materials with high thermal stability and specific optical properties due to the nitroaromatic chromophore.
Furthermore, the nitro group serves as a latent functional group. It can be chemically reduced to a second amino group after polymerization. This transformation would convert the polymer into a poly(amino-amide), increasing its hydrophilicity and providing sites for further functionalization, cross-linking, or metal coordination. The incorporation of nitroaniline derivatives into polymer backbones is a known strategy for modifying the electrical and optical properties of materials. researchgate.net The versatility of this compound as a polymer precursor is outlined below.
| Monomer Type | Polymerization Method | Resulting Polymer Class | Potential Properties |
| AB-type (Amine + Carboxylic Acid) | Self-condensation | Polyamide | High thermal stability, specific optical properties |
| A₂B-type (after nitro reduction) | Co-polymerization with diacids | Hyperbranched Polyamide | Enhanced solubility, multiple reactive end-groups |
The unique combination of functional groups in this compound provides a rich platform for innovation in both fundamental chemical synthesis and the development of advanced materials.
Monomer for Polymerization Reactions
The bifunctional nature of this compound, containing both an amine and a carboxylic acid, allows it to act as an AB-type monomer for step-growth polymerization. This could lead to the formation of novel polyamides with regularly spaced nitro-functionalized aromatic side chains. The presence of the propanoic acid linker would impart a degree of flexibility to the polymer backbone.
The polymerization could proceed via self-condensation at elevated temperatures or through the use of coupling agents to form amide bonds. The resulting polyamide would feature a repeating unit where the aminonitrophenyl moiety is a pendant group. The properties of such a polymer would be heavily influenced by the nitro group, potentially leading to materials with unique solubility, thermal stability, and electronic characteristics. Amino acids are increasingly recognized as sustainable sources for designing functional polymers, and this compound represents a synthetic analogue with tailored functionalities. nih.gov
The general scheme for the self-condensation polymerization of this compound is depicted below:
n H₂N-(C₆H₃(NO₂))-CH₂CH₂COOH → H-[NH-(C₆H₃(NO₂))-CH₂CH₂CO]ₙ-OH + (n-1) H₂O
Furthermore, the amino or carboxylic acid group could be selectively reacted with other comonomers to create a variety of copolymers with precisely controlled architectures, such as random or block copolymers. researchgate.net The ability to incorporate this functional monomer into different polymer structures opens up possibilities for creating materials with tunable properties.
Integration into Functional Materials (e.g., smart materials, conductive polymers)
The incorporation of this compound into polymer backbones or as pendant groups could lead to the development of functional materials with responsive or conductive properties.
Smart Materials: The nitroaromatic group is a well-known electron-accepting moiety. mdpi.comnih.gov This characteristic can be harnessed to create polymers that respond to external stimuli. For instance, the electronic interaction between the nitro group and a suitable donor molecule could lead to color changes, making such materials useful for chemical sensing. Materials incorporating nitroaromatic compounds have been explored for the detection of various analytes. mdpi.comresearchgate.net The amino group on the phenyl ring can also participate in hydrogen bonding and its protonation state can be altered by pH, potentially leading to pH-responsive materials. Amino-functional polyethers, for example, are known for their multi-stimuli responsive behavior. rsc.org
Conductive Polymers: While this compound itself is not a conductive monomer, its incorporation into conjugated polymer systems could modulate their electronic properties. Intrinsically conducting polymers (ICPs) like polyaniline and polypyrrole derive their conductivity from delocalized π-electrons along the polymer chain. wikipedia.orgresolvemass.ca The strong electron-withdrawing nature of the nitro group could be used to tune the band gap and conductivity of such polymers when this monomer is copolymerized with traditional conductive monomers. The amino group, being part of the aromatic system, could also influence the electronic structure. The synthesis of conductive polyaniline-modified polymers has been achieved through various methods, including graft copolymerization. researchgate.net
| Functional Group | Potential Contribution to Material Properties | Relevant Concepts |
| Nitro Group (-NO₂) | Electron-accepting, potential for charge-transfer interactions, tuning of electronic band gap. | Smart materials, chemical sensors, conductive polymers. mdpi.comwikipedia.org |
| Amino Group (-NH₂) | Hydrogen bonding, pH-responsiveness, site for further functionalization. | Smart materials, stimuli-responsive polymers. rsc.org |
| Carboxylic Acid (-COOH) | Hydrogen bonding, pH-responsiveness, coordination with metal ions. | Hydrogels, self-healing materials. |
| Propanoic Acid Linker | Flexibility in the polymer chain. | Elastomers, flexible electronics. |
Probes for Chemical Biology Research (Non-Clinical/Non-Biological Target Interactions)
The distinct chemical functionalities of this compound make it a candidate for the development of specialized chemical probes for non-clinical research applications.
Aromatic amines are common structural motifs in fluorescent molecules. mdpi.com The amino group of this compound could serve as a reactive handle for the attachment of fluorophores or could be part of a newly formed fluorogenic system upon reaction with a target analyte. However, the presence of the nitro group, a known fluorescence quencher, presents a significant challenge. mdpi.comnih.gov This quenching effect occurs through photoinduced electron transfer (PET) from the excited fluorophore to the electron-deficient nitroaromatic moiety.
This inherent quenching property can be cleverly exploited in the design of "turn-on" fluorescent probes. In such a design, the nitro group would be chemically transformed (e.g., reduced to an amine) upon interaction with a specific chemical species, leading to a restoration of fluorescence. While the direct use of this compound as a fluorescent label is unlikely due to quenching, its derivatives, where the nitro group's electronic influence is modulated, could be explored.
The electron-deficient nature of the nitro-substituted aromatic ring allows it to participate in charge-transfer complex formation with electron-rich aromatic compounds. libretexts.org This interaction can be utilized to develop affinity reagents for the selective capture or detection of polycyclic aromatic hydrocarbons (PAHs) or other electron-rich analytes from a mixture. The propanoic acid tail allows for the immobilization of this molecule onto a solid support, such as silica (B1680970) gel or polymer beads, to create an affinity chromatography matrix.
A classic example of a related principle is the use of Sanger's reagent (1-fluoro-2,4-dinitrobenzene) for the derivatization of amines. nih.gov The dinitrophenyl group forms a stable covalent bond, allowing for the identification and quantification of amino acids and peptides. Similarly, the aminonitrophenyl group of the title compound could be used to "tag" certain molecules through reactions of its amino or carboxylic acid groups, facilitating their detection or separation based on the affinity of the nitroaromatic core.
Supramolecular Chemistry Applications
Molecules that possess a combination of directional, non-covalent interaction sites are prime candidates for forming well-defined supramolecular assemblies. This compound is an excellent model for such studies due to the presence of:
Hydrogen Bond Donors: The amino (-NH₂) and carboxylic acid (-OH) groups.
Hydrogen Bond Acceptors: The nitro (-NO₂) and carbonyl (C=O) groups.
Aromatic Ring: Capable of engaging in π-π stacking interactions.
The interplay of these interactions can guide the self-assembly of the molecule into higher-order structures like nanofibers, sheets, or vesicles in solution or highly ordered crystalline lattices in the solid state. Amino acids and their derivatives are well-known to self-assemble into a variety of nanostructures. nih.gov The nitro group can play a crucial role in directing crystal packing through dipole-dipole interactions and weak hydrogen bonds. researchgate.net The specific substitution pattern on the phenyl ring will dictate the geometry of these interactions and, consequently, the morphology of the resulting supramolecular structures. The study of the self-assembly of such a molecule could provide fundamental insights into the forces that govern molecular recognition and the bottom-up fabrication of nanomaterials.
| Interaction Type | Functional Groups Involved | Potential Supramolecular Outcome |
| Hydrogen Bonding | -NH₂, -COOH, -NO₂ | Formation of tapes, sheets, and 3D networks. |
| π-π Stacking | Phenyl rings | Stabilization of columnar or layered structures. |
| Dipole-Dipole | -NO₂ | Directional control of crystal packing. researchgate.net |
| van der Waals | Alkyl chain | Close packing and stabilization of assemblies. |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
While standard synthetic routes to aminonitrophenyl alkanoic acids exist, future research will likely focus on developing more efficient, scalable, and environmentally benign pathways to 3-(4-Amino-3-nitrophenyl)propanoic acid and its derivatives. One potential avenue is the adaptation of methods used for structurally similar compounds. For instance, a general procedure for synthesizing β-amino acids involves a one-pot reaction of an appropriate aldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in a refluxing solvent like 1-butanol. chemicalbook.com Adapting this approach for 4-amino-3-nitrobenzaldehyde (B1281796) could provide a direct and efficient route to the target compound.
Furthermore, methodologies developed for the synthesis of related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, could be highly influential. nih.govnih.gov These multi-step syntheses often involve initial reactions to create a core scaffold, which is then elaborated through subsequent reactions like esterification and hydrazinolysis to produce a variety of derivatives. nih.gov Exploring solid-phase synthesis or flow chemistry techniques could also lead to more rapid and automated production of a library of derivatives based on the this compound scaffold.
Discovery of Unprecedented Reactivity Patterns
The interplay between the electron-donating amino group and the strongly electron-withdrawing nitro group on the same aromatic ring suggests a unique and underexplored reactivity profile for this compound. The nitrophenyl group is known to enhance the reactivity of amino acid derivatives, making them valuable building blocks for bioactive molecules. chemimpex.com Future studies should systematically investigate the reactivity of the functional groups present.
Key areas of exploration include:
Selective reduction of the nitro group: This would yield 3-(3,4-diaminophenyl)propanoic acid, a versatile intermediate for the synthesis of heterocycles like benzimidazoles, which are important pharmacophores.
Reactions at the amino group: Acylation, sulfonation, and diazotization reactions could be explored to generate a wide array of derivatives with diverse electronic and steric properties.
Transformations of the propanoic acid chain: The carboxylic acid can be converted into esters, amides, and hydrazides, providing handles for conjugation to other molecules or for modulating the compound's physicochemical properties. The synthesis of hydrazones from related amino acid hydrazides has been shown to be an effective strategy for creating potent antimicrobial agents. nih.gov
Systematic investigation of these reactions will uncover new chemical transformations and provide a deeper understanding of how the unique electronic environment of the molecule influences its reactivity.
Integration into Advanced Functional Materials
The structural features of this compound make it an attractive candidate for integration into advanced functional materials. Research has shown that related amino acid derivatives can be incorporated into polymers or coatings to enhance material properties for applications in electronics or biomedical devices. chemimpex.com
Future opportunities in this area include:
Polymer Synthesis: The amino and carboxylic acid groups allow the molecule to act as a monomer or a functional building block in the synthesis of novel polyamides or polyesters. The presence of the nitroaniline moiety could impart specific optical, electronic, or thermal properties to the resulting polymers.
Surface Modification: The compound could be used to modify the surfaces of materials, introducing specific functionalities. For example, it could be grafted onto a substrate to alter its hydrophilicity, to act as a linker for immobilizing biomolecules, or to create a surface with specific recognition capabilities.
Development of Bioactive Materials: Drawing inspiration from research on similar scaffolds, derivatives of this compound could be incorporated into materials to create antimicrobial or biocompatible surfaces for medical implants and devices. nih.govresearchgate.net
Development of High-Throughput Synthesis and Screening Methodologies
To fully unlock the potential of the this compound scaffold, the development of high-throughput synthesis and screening (HTS) methodologies is crucial. The synthetic versatility of amino acid-based scaffolds allows for the generation of large, diverse libraries of derivatives through combinatorial chemistry approaches. nih.govmdpi.com
Future work should focus on establishing automated or semi-automated synthetic platforms to rapidly produce a wide range of analogues. This could involve parallel synthesis techniques where the core scaffold is reacted with a diverse set of building blocks (e.g., aldehydes, acyl chlorides, isocyanates). Subsequently, these compound libraries can be subjected to HTS assays to identify hits for various applications. For example, screening for anticancer activity against cell lines like A549 non-small cell lung cancer has proven effective for identifying promising candidates from libraries of related amino acid derivatives. nih.gov Similarly, screening for antioxidant or antimicrobial properties against panels of drug-resistant pathogens could reveal new therapeutic leads. nih.govmdpi.com
Computational Design of Next-Generation Analogues and Derivatives
Computational chemistry and molecular modeling offer powerful tools to guide the rational design of next-generation analogues of this compound with optimized properties. By understanding the structure-activity relationships (SAR) of this class of compounds, researchers can design new molecules with enhanced efficacy and selectivity for specific biological targets or material applications.
Future research in this domain should include:
In Silico Screening: Virtual libraries of derivatives can be screened against computational models of biological targets (e.g., enzyme active sites, protein receptors) to predict binding affinity and prioritize candidates for synthesis. This approach has been successfully used to identify potent enzyme inhibitors from other heterocyclic scaffolds. nih.gov
ADME/Tox Prediction: Computational models, such as the "boiled-egg" model, can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. researchgate.net
Quantum Chemical Calculations: Density Functional Theory (DFT) and other methods can be employed to study the electronic structure, reactivity, and spectral properties of the molecule and its derivatives. This can provide insights into its chemical behavior and guide the design of materials with specific optical or electronic characteristics.
By integrating computational design with high-throughput synthesis and screening, the discovery and optimization of novel compounds derived from the this compound scaffold can be significantly accelerated.
Q & A
Q. What are the optimal synthetic routes for 3-(4-Amino-3-nitrophenyl)propanoic acid, considering functional group compatibility?
- Methodological Answer : Synthesis typically involves multi-step strategies to manage reactive groups. A plausible route includes:
Nitro Reduction : Reduce 3-(4-Nitro-3-nitrophenyl)propanoic acid using hydrogen gas (H₂) with a palladium catalyst (Pd/C) to yield the amino group .
Protection/Deprotection : Temporarily protect the amino group (e.g., with tert-butoxycarbonyl, Boc) during acidic or oxidative reactions to prevent side reactions. Deprotect using trifluoroacetic acid (TFA) .
- Key Considerations : Monitor reaction pH and temperature to avoid premature deprotection or over-reduction.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carboxylic acid protons (δ 10–12 ppm). The nitro and amino groups influence chemical shifts due to electron-withdrawing/donating effects .
- Mass Spectrometry (MS) : Confirm molecular weight (calculated: 239.18 g/mol for C₉H₉N₃O₄) via ESI-MS or MALDI-TOF.
- IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. How do the nitro and amino substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Nitro Group : Strong electron-withdrawing effect activates the phenyl ring for nucleophilic aromatic substitution (e.g., with amines or thiols) at specific positions .
- Amino Group : Electron-donating nature enhances electrophilic substitution (e.g., nitration, halogenation) at meta/para positions relative to the amino group.
- Example : In acidic conditions, the amino group may protonate, altering reactivity patterns .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be systematically addressed?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (pH 7.4, 37°C) to minimize variability.
- Purity Analysis : Use HPLC (>98% purity) to rule out impurities affecting activity .
- Metabolic Profiling : Compare in vitro (e.g., liver microsomes) and in vivo (e.g., murine models) results to identify species-specific metabolism .
Q. What computational methods are suitable for predicting the metabolic pathways of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) responsible for oxidation .
- QSAR Models : Predict phase II metabolites (e.g., glucuronidation or sulfation) based on electronic parameters (logP, pKa) .
- Example : Similar compounds undergo dehydroxylation and decarboxylation (see metabolic pathways of 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid) .
Q. How does the compound’s acid dissociation constant (pKa) affect its solubility and interaction with biological targets?
- Methodological Answer :
- pKa Estimation : For the carboxylic acid group, extrapolate from structurally similar compounds (e.g., 3-(4-Nitrophenyl)propanoic acid has pKa ~4.47) .
- Solubility : At physiological pH (7.4), the deprotonated carboxylate form enhances aqueous solubility but may reduce membrane permeability.
- Binding Studies : Use surface plasmon resonance (SPR) to quantify pH-dependent binding to target proteins (e.g., enzymes or receptors) .
Notes
- Contradictions in Evidence : Synthetic protocols vary in reagent choices (e.g., Pd/C vs. NaBH₄ for nitro reduction). Validate methods via small-scale trials.
- Unresolved Issues : Limited data on the compound’s stability under long-term storage. Conduct accelerated stability studies (40°C/75% RH for 6 months).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
